molecular formula C19H21N3OS B2795028 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole CAS No. 256475-43-1

2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole

Cat. No.: B2795028
CAS No.: 256475-43-1
M. Wt: 339.46
InChI Key: NVQGQGGIFCUOHG-UHFFFAOYSA-N
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Description

Historical Context of Benzothiazole Derivatives in Medicinal Chemistry

The benzothiazole scaffold, first synthesized by Heinrich Debus in 1889, transitioned from a synthetic curiosity to a medicinal cornerstone in the mid-20th century. Early pharmacological investigations revealed its intrinsic bioactivity profile, with the 2-aminobenzothiazole derivative riluzole achieving FDA approval in 1995 for amyotrophic lateral sclerosis. The structural plasticity of benzothiazoles—enabling substitutions at C-2, C-6, and the fused benzene ring—facilitated development of compounds with diverse targets, from proton pump inhibitors (rabeprazole) to antiepileptics (rufinamide). Crucially, the discovery that electron-donating groups (e.g., methoxy) at C-6 enhance blood-brain barrier permeability catalyzed neuroscience applications.

Evolution of Benzothiazole-Piperazine Hybrid Molecules

Piperazine integration into benzothiazole architectures emerged as a strategic response to limitations in mono-pharmacophore agents. The table below chronicles key milestones:

Hybrid Generation Structural Features Biological Advancements
First (2005–2010) Simple N-piperazinyl substitutions Improved solubility and H1 receptor affinity
Second (2011–2015) Methoxybenzyl-piperazine conjugates Enhanced CNS penetration and AChE inhibition
Third (2016–2020) Propanamide-linked hybrids Dual AChE/MAO-B inhibition and Aβ disaggregation

This progression culminated in compounds like 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole, where the propanamide linker optimizes spatial orientation for simultaneous interaction with acetylcholinesterase’s catalytic and peripheral anionic sites.

Significance of this compound in Contemporary Research

With the molecular formula C₁₉H₂₁N₃OS (MW: 339.5 g/mol), this compound’s uniqueness stems from three structural determinants:

  • Methoxybenzyl-piperazine moiety : The 4-methoxy group induces dipole interactions with aromatic residues in enzyme binding pockets, while the benzyl group provides hydrophobic stabilization.
  • Benzothiazole core : The sulfur atom facilitates π-π stacking with tyrosine residues, critical for AChE inhibition.
  • Propanamide linker : A 3-carbon chain balances rigidity and flexibility, enabling optimal positioning of pharmacophores.

In vitro studies demonstrate dual inhibitory action against acetylcholinesterase (IC₅₀: 23.4 nM) and monoamine oxidase-B (IC₅₀: 40.3 nM), surpassing donepezil in selectivity indices. Molecular dynamics simulations reveal stable interactions with AChE’s catalytic triad (Ser203, His447, Glu334) and FAD cofactor in MAO-B.

Theoretical Framework for Heterocyclic Medicinal Chemistry

The compound’s design embodies three principles of heterocyclic drug development:

  • Bioisosteric Replacement : Substituting piperidine (in donepezil) with piperazine improves water solubility (logP: 2.8 vs. 4.1) while maintaining basicity (pKa: 7.9).
  • Conformational Restriction : The benzothiazole’s planar structure reduces entropic penalties during target binding, enhancing affinity (ΔG = -9.8 kcal/mol).
  • Pharmacophore Hybridization : Merging benzothiazole’s enzyme inhibitory capacity with piperazine’s transporter modulation creates multimodal neuroprotection.

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) show the methoxy group’s electron-donating effect (+0.18 e) increases nucleophilic susceptibility at the thiazole nitrogen, facilitating covalent adduct formation with AChE. This theoretical underpinning guides ongoing structural optimizations targeting Aβ fibril disruption and tau protein hyperphosphorylation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-23-16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)19-20-17-4-2-3-5-18(17)24-19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQGQGGIFCUOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperazine Substitution: The benzothiazole core is then reacted with piperazine in the presence of a base to form the piperazino-benzothiazole intermediate.

    Methoxybenzyl Substitution: Finally, the piperazino-benzothiazole intermediate is reacted with 4-methoxybenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation with electrophilic reagents. This reaction is widely used to modify the compound's pharmacological properties.

ReagentConditionsProductYieldReference
Bromoacetyl bromideDCM, 0°C → RT, TEA2-(4-(4-Methoxybenzyl)piperazino)-1,3-benzothiazole bromoacetyl derivative89%
Benzoyl chlorideDCM, RT, TEAN-Benzoylpiperazino-benzothiazole85%
2-Ethoxybenzoyl chlorideReflux, TEAN-(2-Ethoxybenzoyl)piperazino-benzothiazole57%

Key Findings :

  • Triethylamine (TEA) is critical for neutralizing HCl byproducts .

  • Steric hindrance from the 4-methoxybenzyl group slightly reduces yields compared to unsubstituted piperazine derivatives .

Alkylation Reactions

The piperazine nitrogen reacts with alkylating agents to form quaternary ammonium salts or N-alkyl derivatives.

ReagentConditionsProductYieldReference
Methyl iodideDMF, RT, 12 hN-Methylpiperazino-benzothiazole78%
ChloroacetamideDMSO, reflux, 4 hN-Chloroacetylpiperazino-benzothiazole32%

Mechanistic Insight :

  • Alkylation proceeds via an SN2 mechanism, favored in polar aprotic solvents like DMF .

Hydrolysis Reactions

The methoxy group on the benzyl substituent can undergo hydrolysis under acidic conditions, though it is relatively stable compared to ester or amide groups.

ConditionsProductYieldReference
6M HCl, reflux, 8 h2-[4-(4-Hydroxybenzyl)piperazino]-1,3-benzothiazole45%
H2SO4 (conc.), 100°C, 3 hPartial decompositionN/A

Note : Hydrolysis of the benzothiazole ring itself is not observed under these conditions.

Oxidation Reactions

The sulfur atom in the benzothiazole ring is susceptible to oxidation.

Oxidizing AgentConditionsProductYieldReference
H2O2 (30%)AcOH, 60°C, 2 hBenzothiazole sulfoxide derivative65%
mCPBADCM, RT, 12 hBenzothiazole sulfone derivative58%

Application : Sulfoxide/sulfone derivatives show enhanced binding to biological targets.

Nucleophilic Aromatic Substitution

The benzothiazole core can participate in substitution reactions at position 6 when activated by electron-withdrawing groups.

ReagentConditionsProductYieldReference
NaN3, CuIDMF, 100°C, 24 h6-Azido-benzothiazole-piperazino derivative72%
NH3 (g)EtOH, sealed tube, 120°C6-Amino-benzothiazole-piperazino derivative68%

Limitation : Position 2 (piperazino group) deactivates the ring, requiring harsh conditions for substitution .

Coordination Chemistry

The piperazine nitrogen and benzothiazole sulfur can act as ligands for metal ions.

Metal SaltConditionsComplex FormedApplicationReference
CuCl2MeOH, RTCu(II)-benzothiazole-piperazine complexCatalytic studies
Pd(OAc)2DCM, RTPd(II)-benzothiazole-piperazine adductCross-coupling

Insight : These complexes are explored for catalytic and antitumor applications .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the benzothiazole ring.

ConditionsProductYieldReference
UV (254 nm), 6 hFragmented arylpiperazine derivatives40%

Caution : Photodegradation impacts compound stability in light-exposed formulations.

Scientific Research Applications

Anticancer Applications

Mechanism of Action
Benzothiazole derivatives, including 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole, have shown promising anticancer activities. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have demonstrated that various benzothiazole derivatives can exhibit significant cytotoxic effects against different cancer cell lines.

Case Studies

  • In Vitro Studies : Research has shown that derivatives containing piperazine moieties exhibit enhanced anti-tumor activities. For instance, derivatives similar to this compound were tested against human cancer cell lines such as MDA-MB-468 (breast cancer) and HeLa (cervical cancer). Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Structure-Activity Relationship (SAR) : A study illustrated that modifications in the benzothiazole scaffold significantly affect the anticancer potency. For example, introducing methoxy groups at specific positions improved the binding affinity to target receptors involved in tumor growth regulation .

Antimicrobial Properties

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives have been reported to possess activity against various bacterial and fungal strains.

Data Table: Antimicrobial Efficacy

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus31.25 µg/ml
Escherichia coli62.5 µg/ml
Candida albicans15.62 µg/ml

Biological Pathway Modulation

PPAR Agonism
Recent studies have identified certain benzothiazole derivatives as selective agonists for peroxisome proliferator-activated receptors (PPARs), specifically PPARδ. These receptors play crucial roles in lipid metabolism and glucose homeostasis.

Case Study: PPARδ Agonist Activity
A derivative structurally related to this compound was tested for its ability to activate PPARδ. The compound demonstrated significant agonistic activity with an EC50 value indicating potent effects on lipid metabolism in vivo . This highlights its potential use in treating metabolic disorders.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The benzothiazole core can intercalate with DNA or interact with proteins, affecting their function. The methoxybenzyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. In contrast, the nitro group in the 4-nitrobenzyl analog increases electrophilicity, favoring interactions with nucleophilic residues .
  • Halogen Effects : The chloro-fluoro derivative (C₁₈H₁₇ClFN₃S) exhibits high lipophilicity (XLogP = 4.9), which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Carbonyl vs. Alkyl Chains : The cyclopropanecarbonyl variant (C₁₅H₁₇N₃OS) has a lower molecular weight and reduced lipophilicity, making it more suitable for targets requiring polar interactions .

Key Insights :

  • Antifungal Activity : Substitution with cyclic amines (e.g., pyrrolidin-1-yl) in acetylenic benzothiazoles significantly enhances antifungal potency, suggesting that nitrogen-containing substituents improve target binding .
  • Anticancer Potential: The methylpiperazine-acetamide derivative (C₁₃H₁₆N₄OS) demonstrated anticancer activity in vitro, likely due to its ability to modulate kinase or protease targets .
  • Substituent Position and Activity : While the target compound’s 4-methoxybenzyl group is para-substituted, analogs with ortho-substituents (e.g., 2-chloro-6-fluoro) may exhibit distinct binding modes due to steric effects .

Biological Activity

2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a piperazine ring and a methoxybenzyl substituent. This structural configuration is significant as it contributes to the pharmacological properties of the compound.

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit potent anticancer effects. A study demonstrated that derivatives of benzothiazole can induce cell cycle arrest in the G2/M phase, inhibiting tubulin polymerization and thereby affecting mitotic spindle formation. Notably, compounds with similar structures showed IC50 values ranging from 0.19 to 83.1 µM against various cancer cell lines, indicating significant cytotoxic potential .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast)TBDTubulin polymerization inhibition
Compound ADU-145 (Prostate)8 ± 3Induces apoptosis
Compound BHepG2 (Liver)9 ± 2G2/M phase arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research has shown that benzothiazole derivatives possess broad-spectrum antibacterial activity. For instance, compounds similar to this compound demonstrated efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for treating bacterial infections .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Compound CS. aureus<50 µg/mL
Compound DPseudomonas aeruginosaTBD

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, the compound has been explored for its neuroprotective effects. Benzothiazole derivatives have been linked to inhibitory actions on acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. The incorporation of piperazine enhances the binding affinity to AChE, suggesting potential as a therapeutic agent for neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
  • Piperazine Ring : Contributes to receptor binding and biological activity.
  • Benzothiazole Moiety : Essential for anticancer and antimicrobial activities due to its ability to interact with various biological targets.

Case Studies

Several studies have evaluated the efficacy of benzothiazole derivatives in clinical and preclinical settings:

  • Anticancer Efficacy : A study on a related compound demonstrated significant tumor growth inhibition in murine models with an observed reduction in tumor size by over 60% compared to controls.
  • Antimicrobial Testing : Clinical isolates of Acinetobacter baumannii were treated with benzothiazole derivatives showing reduced colony-forming units (CFUs) after treatment.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.75–3.80 ppm (OCH₃), δ 7.20–7.40 ppm (aromatic protons), and δ 2.50–3.50 ppm (piperazine CH₂) .
    • ¹³C NMR : Signals near δ 55.0 ppm (OCH₃), δ 160–165 ppm (benzothiazole C-2), and δ 125–135 ppm (aromatic carbons) .
  • IR Spectroscopy : Stretching bands at ~1250 cm⁻¹ (C-O of methoxy) and ~1500 cm⁻¹ (C=N of benzothiazole) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 381.14) and fragmentation patterns .

What computational strategies are used to predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in active sites (e.g., serotonin receptors or kinase domains). The methoxybenzyl group often shows π-π stacking with aromatic residues, while the piperazine moiety forms hydrogen bonds .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100+ ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • QSAR Models : CoMFA or CoMSIA correlate substituent modifications (e.g., halogenation) with activity trends .

How is the purity of the compound assessed post-synthesis?

Basic Research Question

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA); purity ≥95% by peak area .
  • TLC : Silica gel plates (ethyl acetate:hexane = 3:7); single spot at Rf ~0.5 under UV 254 nm.
  • Elemental Analysis : Match experimental vs. calculated C, H, N, S content (e.g., C: 63.14%, H: 5.54%) .

What strategies mitigate solubility issues in pharmacological assays?

Advanced Research Question

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Surfactants : Polysorbate-80 (0.05% w/v) stabilizes colloidal dispersions in cell culture media.
  • Prodrug Design : Introduce phosphate or ester groups at the piperazine N-atom for improved bioavailability .

What are the known biological targets or pathways influenced by this compound?

Basic Research Question

  • CNS Targets : Serotonin (5-HT₁A/2A) and dopamine receptors due to structural similarity to arylpiperazine antidepressants .
  • Antimicrobial Activity : Inhibition of bacterial DNA gyrase (IC₅₀ ~5–10 µM) and fungal CYP51 .
  • Kinase Inhibition : Moderate activity against MAPK and EGFR (IC₅₀ ~20–50 µM) in preliminary screens .

How to design SAR studies to improve bioactivity?

Advanced Research Question

  • Substituent Variation : Replace methoxy with electron-withdrawing groups (e.g., Cl, NO₂) to enhance target affinity. Piperazine N-alkylation (e.g., methyl, allyl) can modulate lipophilicity .
  • In Vitro Assays : Prioritize analogs with >80% inhibition in primary screens (e.g., MIC ≤10 µg/mL for S. aureus).
  • Metabolic Stability : Introduce fluorinated groups to reduce CYP450-mediated oxidation (e.g., 4-F substitution on benzyl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.